REACTION_SMILES
|
[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[CH3:19][Si:20]([CH2:21][CH2:22][O:23][CH2:24][Cl:25])([CH3:26])[CH3:27].[Cl:1][c:2]1[n:3][c:4]([Cl:11])[c:5]2[nH:6][cH:7][n:8][c:9]2[n:10]1.[H-:12].[Na+:13].[OH2:28]>>[Cl:1][c:2]1[n:3][c:4]([Cl:11])[c:5]2[n:6][cH:7][n:8]([CH2:24][O:23][CH2:22][CH2:21][Si:20]([CH3:19])([CH3:26])[CH3:27])[c:9]2[n:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1nc(Cl)c2[nH]cnc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)CCOCn1cnc2c(Cl)nc(Cl)nc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |